molecular formula C15H16ClNO2 B15004625 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

Cat. No.: B15004625
M. Wt: 277.74 g/mol
InChI Key: LUWWOHOHRIRWNO-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a chemical compound with the molecular formula C15H16ClNO2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a chloro group at the 6th position and an ethyl ester group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can be synthesized through a multi-step process involving the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

ethyl 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-8-14-10(7-12(11)16)9-5-3-4-6-13(9)17-14/h7-8,17H,2-6H2,1H3

InChI Key

LUWWOHOHRIRWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C3=C(CCCC3)NC2=C1)Cl

Origin of Product

United States

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